molecular formula C12H11BrFN3 B1519839 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1189749-35-6

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1519839
CAS No.: 1189749-35-6
M. Wt: 296.14 g/mol
InChI Key: AHHBGBXRCZNNPO-UHFFFAOYSA-N
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Description

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex organic compound characterized by its bromo and fluoro-substituted phenyl ring attached to an imidazo[4,5-c]pyridine core

Biochemical Analysis

Biochemical Properties

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases and phosphatases, modulating their activity and thereby affecting phosphorylation processes. Additionally, it binds to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis by activating caspases and other apoptotic proteins. In neuronal cells, it modulates neurotransmitter release and synaptic plasticity, impacting cognitive functions . Furthermore, it affects metabolic pathways by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound within specific cellular compartments, affecting its distribution and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl ring with an imidazo[4,5-c]pyridine derivative under palladium-catalyzed conditions. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product. Quality control measures, such as chromatographic techniques and spectroscopic analysis, would be employed to verify the compound's identity and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has been studied for its potential biological activities. It may exhibit properties such as antiviral, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 4-(5-bromo-2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

  • 4-(5-bromo-2-fluorophenyl)morpholine

  • 4-(5-bromo-2-fluorophenyl)methanol

Uniqueness: 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine stands out due to its unique combination of bromo and fluoro substituents, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3/c13-7-1-2-9(14)8(5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHBGBXRCZNNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152425
Record name 4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-35-6
Record name 4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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